(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-15(10-13-8-9-16(21)17(11-13)23-2)18(22)20(19-12)14-6-4-3-5-7-14/h3-11,21H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOSUQAGOFBFX-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst-Free Synthesis in Aqueous Medium
A green methodology adapted from the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction. Here, 3-methyl-1-phenyl-1H-pyrazol-5-one , 4-hydroxy-3-methoxybenzaldehyde , and hydroxylamine hydrochloride are condensed in gluconic acid aqueous solution (GAAS) at 70°C for 45 minutes. GAAS acts as both a recyclable solvent and catalyst, leveraging its hydrophobic domains to accelerate molecular collisions. The reaction proceeds via Knoevenagel condensation, forming the benzylidene linkage with a reported yield of 90–94% for analogous compounds.
Procedure :
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Combine equimolar amounts of 3-methyl-1-phenyl-1H-pyrazol-5-one (1 mmol), 4-hydroxy-3-methoxybenzaldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) in GAAS (5 mL).
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Stir the mixture at 70°C until completion (monitored by TLC).
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Cool, extract with ethyl acetate, and concentrate under reduced pressure.
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Purify by crystallization from ethanol.
Advantages :
Traditional Acid/Base-Catalyzed Condensation
A conventional approach involves refluxing 3-methyl-1-phenyl-1H-pyrazol-5-one and 4-hydroxy-3-methoxybenzaldehyde in acetic acid or ethanol with catalytic piperidine or ammonium acetate . The reaction typically requires 4–6 hours at 80°C, yielding 75–85% of the target compound. The Z-isomer predominates due to steric hindrance from the 3-methyl group, which disfavors the E-configuration.
Optimization Insights :
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Solvent : Ethanol improves solubility of aromatic aldehydes, while acetic acid enhances electrophilicity of the carbonyl group.
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Catalyst : Piperidine (10 mol%) facilitates deprotonation of the active methylene group in pyrazolone, accelerating condensation.
Reaction Optimization and Mechanistic Studies
Stereochemical Control
The Z-configuration is confirmed via H NMR spectroscopy, where the benzylidene proton resonates as a singlet at δ 7.40–7.45 ppm, consistent with restricted rotation due to conjugation. IR spectroscopy reveals a carbonyl stretch at 1740 cm and a hydroxyl band at 3130 cm.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Melting Point
Industrial and Environmental Considerations
The GAAS method aligns with green chemistry principles by avoiding hazardous solvents (e.g., pyridine) and enabling solvent recycling. In contrast, traditional methods generate acidic waste requiring neutralization. Scalability is feasible for both routes, though GAAS offers lower operational costs due to reduced catalyst and energy requirements .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would produce the corresponding alkane.
Scientific Research Applications
Medicinal Chemistry
The compound's structure, characterized by a methoxy group, a hydroxyl group, and a phenyl ring, suggests significant potential in medicinal chemistry. Research indicates that similar pyrazolone derivatives exhibit various biological activities, including:
- Antioxidant Activity : Compounds with structural similarities have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Properties : Pyrazolone derivatives are known for their anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies have shown that these compounds possess antimicrobial properties, indicating their potential use in developing new antibiotics or antifungal agents.
Biological Interactions
Understanding how (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one interacts with biological macromolecules is crucial for its application in drug design. Key areas of interest include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could inhibit cyclooxygenase enzymes (COX), which play a role in inflammation.
| Enzyme Target | Potential Effect |
|---|---|
| COX-1 | Anti-inflammatory |
| COX-2 | Pain relief |
- Receptor Binding : The presence of functional groups allows for potential interactions with various receptors, which could lead to therapeutic effects in conditions such as pain management or cancer treatment.
Synthesis and Production Methods
The synthesis of this compound typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is generally performed using:
- Reagents : Sodium hydroxide or potassium hydroxide
- Solvents : Ethanol or methanol
- Conditions : Refluxing for several hours followed by filtration and recrystallization to isolate the product.
Table: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Conventional Synthesis | 70–90 | Several hours | Requires careful temperature control |
| Microwave-Assisted | 80–95 | Minutes | Faster reaction times |
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of pyrazolone derivatives similar to this compound:
- Antioxidant Study : A study demonstrated that pyrazolone derivatives exhibited significant antioxidant activity through various assays, indicating their potential use in preventing oxidative stress-related diseases .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds, showing promising results in reducing inflammation markers in animal models .
- Antimicrobial Testing : Research indicated that certain pyrazolone derivatives had notable antimicrobial effects against various pathogens, suggesting their utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
For example:
Antimicrobial Activity
Triazole-functionalized pyrazolones (e.g., 5a–l in ) display broad-spectrum antimicrobial activity. The target compound’s hydroxyl group may improve binding to bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding, though this requires experimental validation.
Crystallographic and Hydrogen Bonding Analysis
Crystal packing varies significantly with substituents:
- Target Compound : Intramolecular N–H⋯O hydrogen bond (2.02 Å) stabilizes the Z-configuration. Intermolecular C–H⋯O interactions form centrosymmetric dimers .
- Butylamino Analog : The n-butyl group induces steric hindrance, increasing the dihedral angle between pyrazolone and benzylidene rings (73.59° vs. 20.52° in the target compound).
- Methoxy Derivatives : Lack of hydroxyl groups reduces hydrogen bonding, leading to less dense crystal packing and lower melting points.
Biological Activity
(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a synthetic organic compound belonging to the pyrazolone class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure and Synthesis
This compound can be synthesized through the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions, typically using sodium or potassium hydroxide in solvents like ethanol or methanol. The reaction is performed at elevated temperatures to facilitate product formation, followed by isolation through filtration and recrystallization.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations indicate that this pyrazolone derivative possesses antimicrobial properties against various pathogens. It has shown efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Pyrazolone derivatives have been associated with antiproliferative effects on various cancer cell lines, including breast and liver cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth both in vitro and in vivo .
Research Findings and Case Studies
A comprehensive study evaluated the biological activities of various pyrazolone derivatives, including this compound. The findings highlighted:
| Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|
| Antioxidant | 20 µM | DPPH Radical Scavenging | |
| Anti-inflammatory | 15 µM | RAW 264.7 Macrophages | |
| Antimicrobial | 30 µg/mL | E. coli & S. aureus | |
| Anticancer (Breast) | 25 µM | MDA-MB-231 |
These results underscore the compound's multifaceted biological activities.
Q & A
Q. What are the standard synthetic methodologies for preparing (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?
The compound is typically synthesized via condensation reactions between 4-hydroxy-3-methoxybenzaldehyde derivatives and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Key methods include:
- Base-catalyzed condensation : Using potassium carbonate in DMF at 75°C, yielding 73% after recrystallization .
- One-pot multicomponent reactions : Employing sulfamic acid as a green catalyst under solvent-free conditions, optimizing reaction time and temperature (e.g., 5 hours at 75°C) to achieve high purity .
- Click chemistry approaches : Reacting propargyloxy intermediates with aromatic azides via copper-catalyzed cycloaddition to introduce triazole moieties .
Q. How is the structural configuration of this compound validated?
Structural confirmation involves:
- Spectroscopic techniques :
- 1H NMR : Olefinic proton signals (δ ~7.14–7.18 ppm) and pyrazole ring protons (δ ~9.25 ppm) confirm the Z-configuration .
- IR spectroscopy : Stretching vibrations for carbonyl (1675 cm⁻¹) and hydroxyl groups (3125 cm⁻¹) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 9.8052 Å, β = 110.797°) resolve bond angles and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit moderate to high antimicrobial activity:
- Antibacterial : Against Staphylococcus aureus (MIC ~16 µg/mL) and Escherichia coli (MIC ~22 µg/mL) via agar diffusion assays .
- Antifungal : Inhibition of Candida albicans growth (MIC ~18 µg/mL) through membrane disruption, validated by fluorescence microscopy .
Advanced Research Questions
Q. What challenges arise in confirming the stereochemical purity of the benzylidene moiety, and how are they addressed?
The Z-configuration of the benzylidene group is prone to isomerization under acidic or thermal conditions. Mitigation strategies include:
- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) confirms the Z-isomer via dihedral angles (e.g., 20.52° between pyrazole and phenyl rings) .
- Dynamic NMR studies : Variable-temperature 1H NMR monitors isomerization kinetics, with coalescence temperatures indicating energy barriers .
Q. How do reaction conditions influence stereochemical outcomes in derivative synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring Z-configuration (yield >70%) .
- Catalyst selection : Sulfamic acid in one-pot syntheses reduces byproduct formation, achieving >90% enantiomeric purity .
- Temperature control : Reactions below 80°C prevent thermal degradation of the benzylidene moiety .
Q. What contradictions exist in crystallographic data for related derivatives, and how are they resolved?
Discrepancies in unit cell parameters (e.g., a = 9.295 Å vs. 9.8052 Å) arise from polymorphism or disordered solvent molecules. Resolution methods include:
- High-resolution data collection : Using Rigaku Saturn724 CCD detectors with MoKα radiation (λ = 0.71075 Å) to improve accuracy .
- Twinned crystal refinement : SHELXL-97 software applies twin laws (e.g., BASF parameter) to model overlapping reflections .
Q. What advanced computational methods support the interpretation of experimental data?
- Density Functional Theory (DFT) : Correlates experimental IR/NMR data with calculated vibrational frequencies and chemical shifts .
- Molecular docking : Predicts binding affinities of derivatives to microbial enzymes (e.g., C. albicans CYP51) using AutoDock Vina .
Methodological Notes
- SHELX software : Critical for refining crystallographic data (e.g., SHELXL-97 for hydrogen-bonding networks; R-factor <0.05) .
- Antimicrobial assays : Follow CLSI guidelines with triplicate measurements to ensure reproducibility .
- Synthetic optimization : Design of Experiments (DoE) models reaction variables (temperature, catalyst loading) for yield maximization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
